6-Acetyl-7-hydroxy-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one 6-Acetyl-7-hydroxy-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one
Brand Name: Vulcanchem
CAS No.: 141945-41-7
VCID: VC0373173
InChI: InChI=1S/C14H13NO3/c1-8(16)11-13(17)10-6-2-4-9-5-3-7-15(12(9)10)14(11)18/h2,4,6,17H,3,5,7H2,1H3
SMILES: CC(=O)C1=C(C2=CC=CC3=C2N(C1=O)CCC3)O
Molecular Formula: C14H13NO3
Molecular Weight: 243.26g/mol

6-Acetyl-7-hydroxy-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one

CAS No.: 141945-41-7

Main Products

VCID: VC0373173

Molecular Formula: C14H13NO3

Molecular Weight: 243.26g/mol

6-Acetyl-7-hydroxy-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one - 141945-41-7

CAS No. 141945-41-7
Product Name 6-Acetyl-7-hydroxy-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one
Molecular Formula C14H13NO3
Molecular Weight 243.26g/mol
IUPAC Name 3-acetyl-4-hydroxy-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraen-2-one
Standard InChI InChI=1S/C14H13NO3/c1-8(16)11-13(17)10-6-2-4-9-5-3-7-15(12(9)10)14(11)18/h2,4,6,17H,3,5,7H2,1H3
Standard InChIKey LKQXMOXGXKOHCB-UHFFFAOYSA-N
SMILES CC(=O)C1=C(C2=CC=CC3=C2N(C1=O)CCC3)O
PubChem Compound 54683808
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator